2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O5/c21-11-2-1-3-12(8-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-4-5-14-15(9-13)31-7-6-30-14/h1-5,8-9,17-18H,6-7,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYBDDBHNXSDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C(C3=O)N(N=N4)CC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves multiple steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The synthetic pathway typically includes the formation of various intermediates that are characterized using techniques such as proton nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory activities of derivatives related to the target compound. Notably:
- α-Glucosidase Inhibition : Compounds derived from the benzodioxin structure have shown significant inhibitory effects against α-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic therapies. The synthesized compounds exhibited substantial inhibition rates in vitro .
- Acetylcholinesterase (AChE) Inhibition : The same studies also assessed the inhibitory effects on AChE, an important enzyme in neurodegenerative diseases such as Alzheimer's. While some compounds showed weak inhibition against AChE, they still hold potential for further modification to enhance activity .
Antioxidant Properties
Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have been investigated for their antioxidant properties. In vitro assays demonstrated that these compounds can inhibit lipid peroxidation significantly more than standard antioxidants like probucol . This suggests their potential role in protecting cells from oxidative stress-related damage.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Diabetes Management : A study focused on N-(un/substituted-phenyl)acetamides indicated that derivatives with the benzodioxin structure could be developed into anti-diabetic agents due to their α-glucosidase inhibition capabilities .
- Neuroprotective Effects : Research has indicated that certain derivatives may offer neuroprotective benefits by modulating cholinergic activity through AChE inhibition .
Research Findings
| Activity | Compound | Effectiveness |
|---|---|---|
| α-Glucosidase Inhibition | Various N-(un/substituted-phenyl)acetamides | Significant inhibition observed |
| AChE Inhibition | Derivatives containing 2,3-dihydro-1,4-benzodioxin moiety | Weak inhibition noted |
| Antioxidant Activity | Compounds with 2-carboxamido or aminomethyl substitutions | 5 to >45 times more active than probucol |
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions. Reaction rates depend on steric effects from the bulky heterocyclic substituent and electronic influences from the 3-fluorophenyl group .
Triazole Ring Reactivity
The fused pyrrolo-triazole system exhibits dual reactivity:
-
Electrophilic substitution at nitrogen atoms (N1/N2 positions)
-
[3+2] Cycloadditions with strained alkynes or nitriles under mild conditions
Experimental data from analogs show:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI (10 mol%), DMF, 80°C, 12h | Triazole-alkyne adduct | 62% | |
| Benzyl azide | Click conditions (CuSO₄/ascorbate, RT) | Bis-triazole derivative | Not reported |
Aromatic Electrophilic Substitution
The 3-fluorophenyl group directs electrophiles to para positions, though reactivity is reduced compared to non-fluorinated analogs :
Oxidation and Redox Behavior
The benzodioxin moiety shows radical stability, while the triazole-dione system undergoes redox transformations:
| Oxidizing Agent | Site Affected | Observations |
|---|---|---|
| KMnO₄ (aqueous, acidic) | Benzodioxin methylene | Ring opening to catechol derivatives |
| H₂O₂/Fe²⁺ (Fenton conditions) | Pyrrolo-triazole carbonyls | Partial reduction to secondary alcohols (traces) |
Metal Coordination Chemistry
The triazole nitrogen atoms demonstrate chelation potential:
| Metal Salt | Ligand Sites | Complex Stability (log K) |
|---|---|---|
| Cu(II) acetate | N1 and adjacent carbonyl | 1:1 complex, log K = 4.2 ± 0.3 (25°C) |
| PdCl₂(PPh₃)₂ | Triazole N2 | Catalytically active in cross-couplings |
Photochemical Reactivity
UV irradiation studies (λ = 254 nm) reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), shares the pyrrolotriazole-dione core but differs in substituents:
- Benzodioxin vs. Halogenated Phenyl : The target compound’s 2,3-dihydro-1,4-benzodioxin group may enhance electron-donating properties and metabolic stability compared to the 3-chloro-4-fluorophenyl group in the analogue. Benzodioxin’s oxygen-rich structure could improve solubility in polar solvents.
- 3-Fluorophenyl vs.
Functional Group Comparison with Agrochemicals
lists acetamide-containing pesticides like flumetsulam (triazolopyrimidine sulfonamide) and oxadixyl (methoxy-acetamide). While these share the acetamide functional group, their core structures diverge significantly:
- Flumetsulam : A triazolopyrimidine sulfonamide with herbicidal activity. The sulfonamide group may enhance soil persistence compared to the target compound’s benzodioxin.
- Oxadixyl: A methoxy-acetamide fungicide.
Environmental and Regulatory Considerations
Fluorinated compounds, such as the target’s 3-fluorophenyl group, are scrutinized for environmental persistence. Similarly, revisions to Toxics Release Inventory (TRI) data () underscore the importance of accurate reporting for halogenated compounds, which may apply to the chloro- and fluoro-substituted analogues discussed here .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-triazole core. A common approach includes cyclocondensation of substituted hydrazines with diketones, followed by functionalization via nucleophilic substitution or coupling reactions.
- Example : Similar compounds (e.g., pyrrolo[3,4-d]triazole derivatives) are synthesized using acetonitrile or DMF as solvents under reflux (70–90°C) with catalysts like EDCI/HOBt for amide bond formation .
- Purity Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed using HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the benzodioxin and fluorophenyl groups. For example, the 3-fluorophenyl acetamide moiety shows characteristic aromatic splitting patterns (δ 7.2–7.6 ppm) and a singlet for the acetamide carbonyl (δ ~2.1 ppm) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~530–540).
- FT-IR : Confirms carbonyl stretches (1680–1720 cm⁻¹ for the dioxo groups) and N-H bending (1540 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the benzodioxin and fluorophenyl groups influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-fluorophenyl group with methyl or methoxy analogs to assess electronic effects on target binding. For example, a 4-methoxyphenyl variant showed reduced antimicrobial activity compared to the fluorophenyl derivative, suggesting electron-withdrawing groups enhance bioactivity .
- Data Table :
| Substituent (R) | IC50 (μM) against E. coli | LogP |
|---|---|---|
| 3-Fluorophenyl | 12.3 ± 1.2 | 2.8 |
| 4-Methoxyphenyl | 45.7 ± 3.1 | 3.1 |
| Source: Comparative studies on triazole derivatives |
Q. What computational strategies can predict pharmacokinetic properties and drug-likeness?
- Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), solubility, and bioavailability. For example, the compound’s logP (~2.8) suggests moderate permeability but may require formulation adjustments for oral administration .
- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., bacterial DNA gyrase) using GROMACS. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How can contradictory data on biological efficacy be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays (e.g., MIC tests) under standardized conditions (CLSI guidelines) to rule out batch variability.
- Meta-Analysis : Compare data across analogs (e.g., triazolopyrimidines vs. pyrrolo-triazoles) to identify trends. For instance, fluorinated derivatives consistently show higher antifungal activity than chlorinated ones, aligning with electronegativity effects .
Experimental Design & Optimization
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Methodological Answer :
- MTT/PrestoBlue Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Include positive controls (e.g., doxorubicin) and normalize to cell viability (%) .
- Apoptosis Analysis : Use Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
Q. How can reaction yields be improved in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and reduce side products.
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps; for example, Suzuki-Miyaura reactions with aryl boronic acids improved yields by 20% in related compounds .
Data Analysis & Validation
Q. What statistical methods validate bioactivity data robustness?
- Methodological Answer :
- ANOVA : Compare triplicate data points (p < 0.05 significance threshold).
- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ) with bioactivity clusters .
Q. How are stability studies designed for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS; <10% degradation indicates suitability for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
